7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of bichromenes, which are characterized by their two chromene units linked together. The presence of the 3-methylbut-2-en-1-yl group adds to its distinct chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as imperatorin, have been found to interact with gamma-aminobutyric acid transaminase and acetylcholinesterase .
Mode of Action
Studies on similar compounds suggest that they may inhibit the activity of certain enzymes, leading to changes in neurotransmitter levels . For example, imperatorin has been shown to inactivate gamma-aminobutyric acid transaminase and inhibit acetylcholinesterase activity .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurotransmitter metabolism .
Result of Action
Similar compounds have been found to improve memory acquisition and consolidation, and possess antioxidant properties .
Action Environment
It is known that similar compounds can be found in various plants, suggesting that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy to elucidate the chemical structure . The synthetic route may include the extraction of natural products followed by chemical modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. The use of column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate is a common technique for purification . The process may also involve the use of methanol extraction and partitioning with ethyl acetate to separate non-alkaloid compounds .
Chemical Reactions Analysis
Types of Reactions
7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromene units or the 3-methylbut-2-en-1-yl group.
Substitution: The compound can undergo substitution reactions, particularly at the chromene units.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ammonia solution, and ethyl acetate . The conditions for these reactions vary, with some requiring acidic or basic environments to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups to the chromene units.
Scientific Research Applications
7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying bichromene chemistry and reactions.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Similar in structure but with a quinoline core instead of bichromene.
[(3-methylbut-2-en-1-yl)oxy]sulfonic acid: Contains the same 3-methylbut-2-en-1-yl group but with a sulfonic acid functional group.
Uniqueness
7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene core and the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVHXZGYZXBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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